molecular formula C25H20Cl2N2O3S2 B2542258 (Z)-[2-(benzenesulfonyl)-1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethylidene][(4-chlorophenyl)methoxy]amine CAS No. 672950-28-6

(Z)-[2-(benzenesulfonyl)-1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethylidene][(4-chlorophenyl)methoxy]amine

Cat. No. B2542258
CAS RN: 672950-28-6
M. Wt: 531.47
InChI Key: BITIEPKPBJYQIC-FAJYDZGRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a complex organic molecule with a molecular formula of C26H20ClF3N2O3S2. It contains several functional groups, including a benzenesulfonyl group, a thiazole ring, and a methoxyamine group .


Molecular Structure Analysis

The molecular structure of the compound can be represented by the InChI code: 1S/C18H14ClNO3S2/c1-12-17(24-18(20-12)13-7-9-14(19)10-8-13)16(21)11-25(22,23)15-5-3-2-4-6-15/h2-10H,11H2,1H3 . This indicates the presence of a thiazole ring, a benzenesulfonyl group, and a methoxyamine group .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . Its molecular weight is 565 g/mol. Other physical and chemical properties such as melting point, boiling point, solubility, and stability are not available in the retrieved data .

Scientific Research Applications

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause harm if swallowed, inhaled, or comes into contact with skin . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

(Z)-2-(benzenesulfonyl)-N-[(4-chlorophenyl)methoxy]-1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20Cl2N2O3S2/c1-17-24(33-25(28-17)19-9-13-21(27)14-10-19)23(16-34(30,31)22-5-3-2-4-6-22)29-32-15-18-7-11-20(26)12-8-18/h2-14H,15-16H2,1H3/b29-23-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BITIEPKPBJYQIC-FAJYDZGRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)Cl)C(=NOCC3=CC=C(C=C3)Cl)CS(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)Cl)/C(=N\OCC3=CC=C(C=C3)Cl)/CS(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20Cl2N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

531.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-[2-(benzenesulfonyl)-1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethylidene][(4-chlorophenyl)methoxy]amine

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